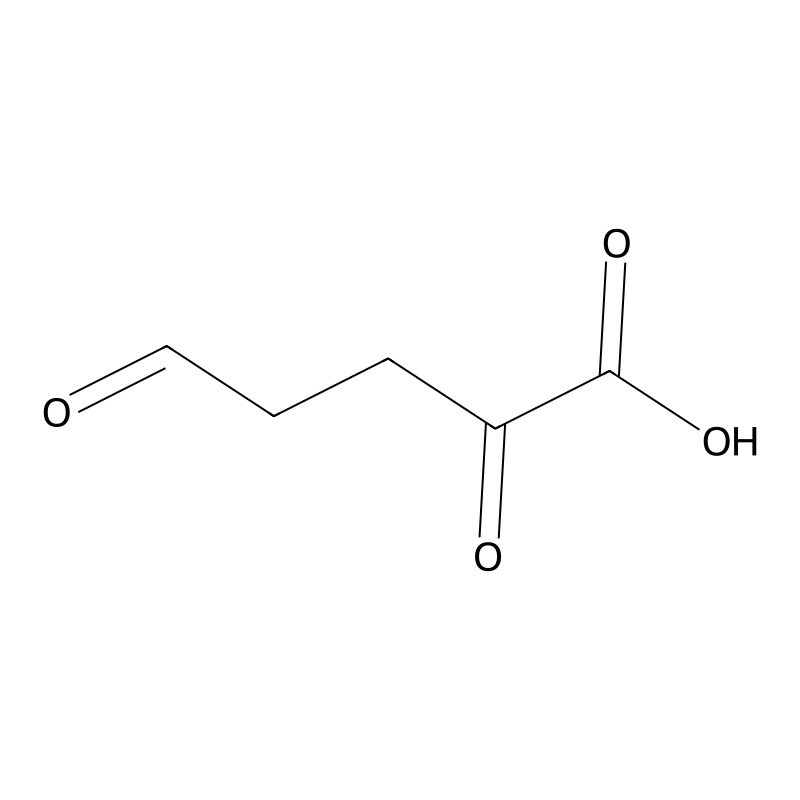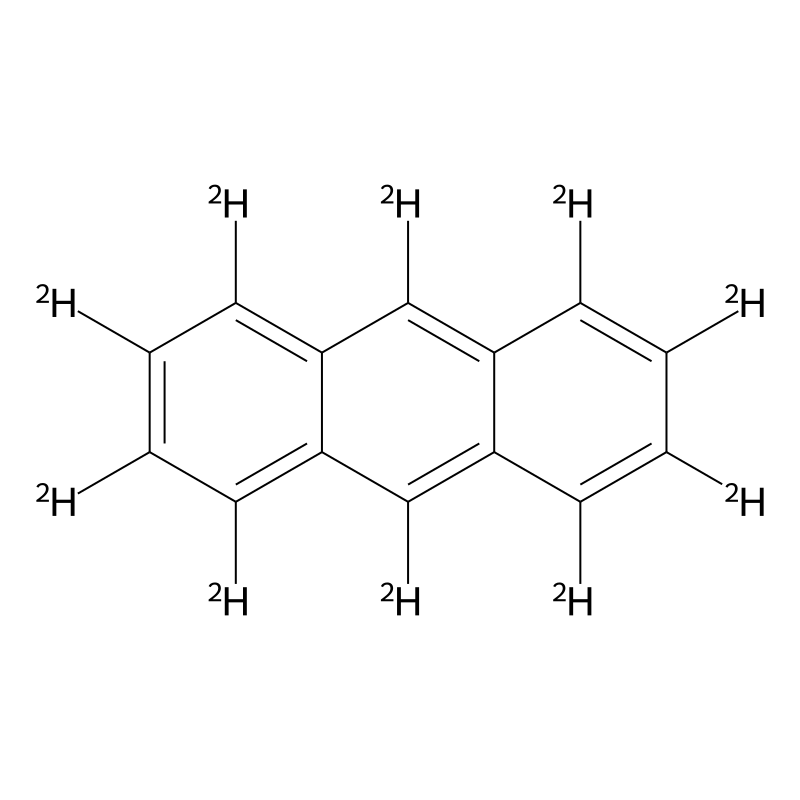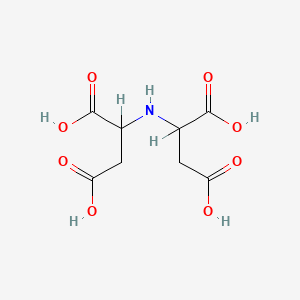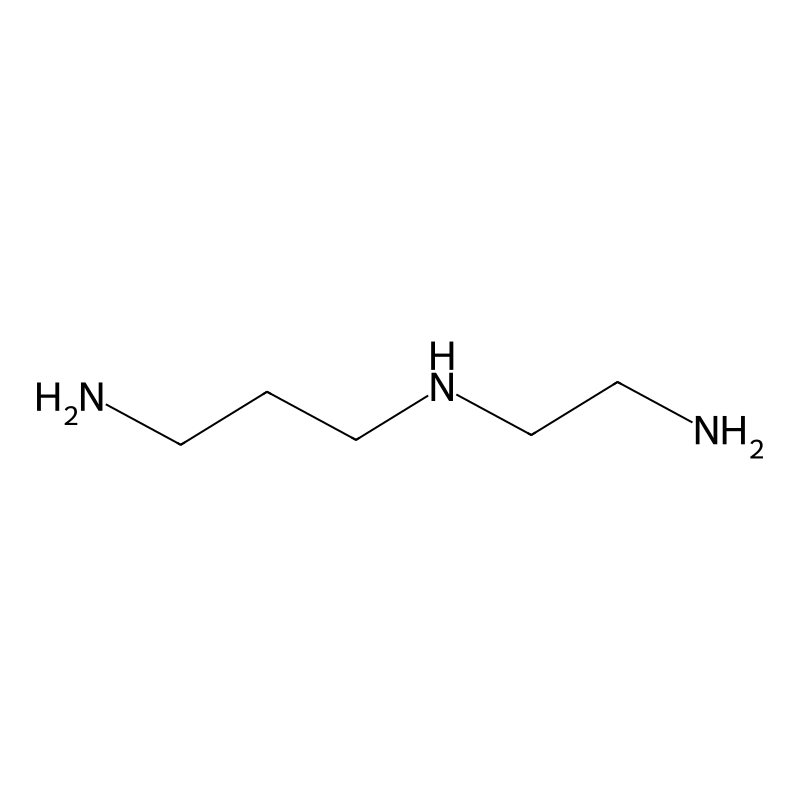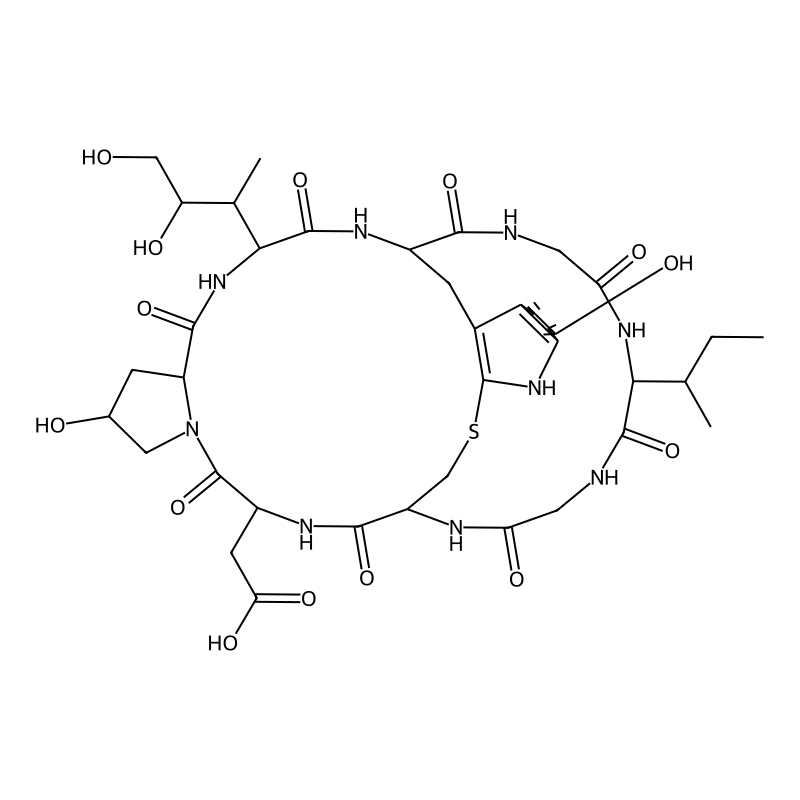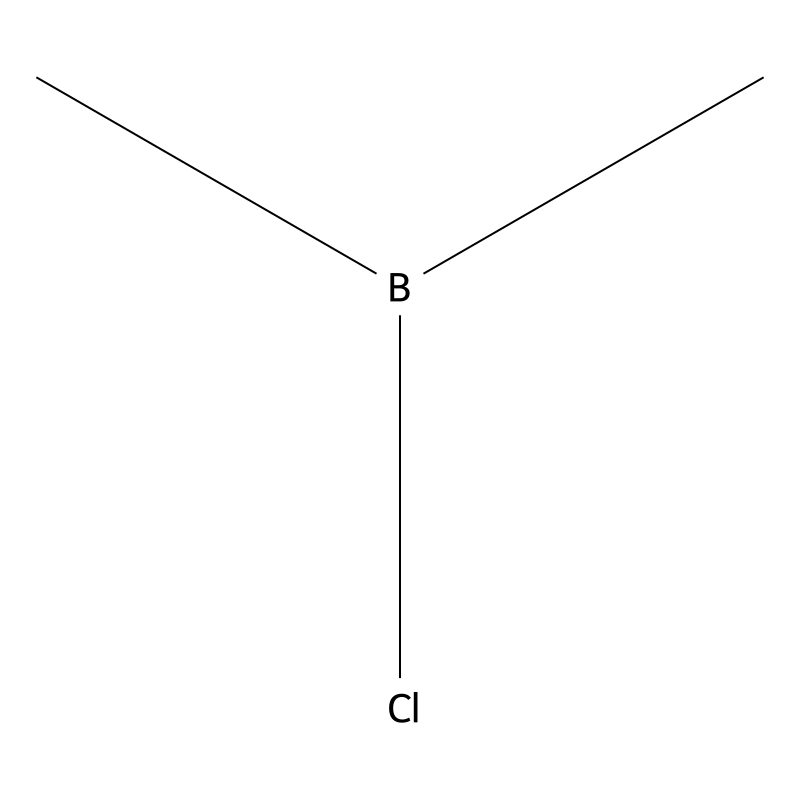Cyclohexenol
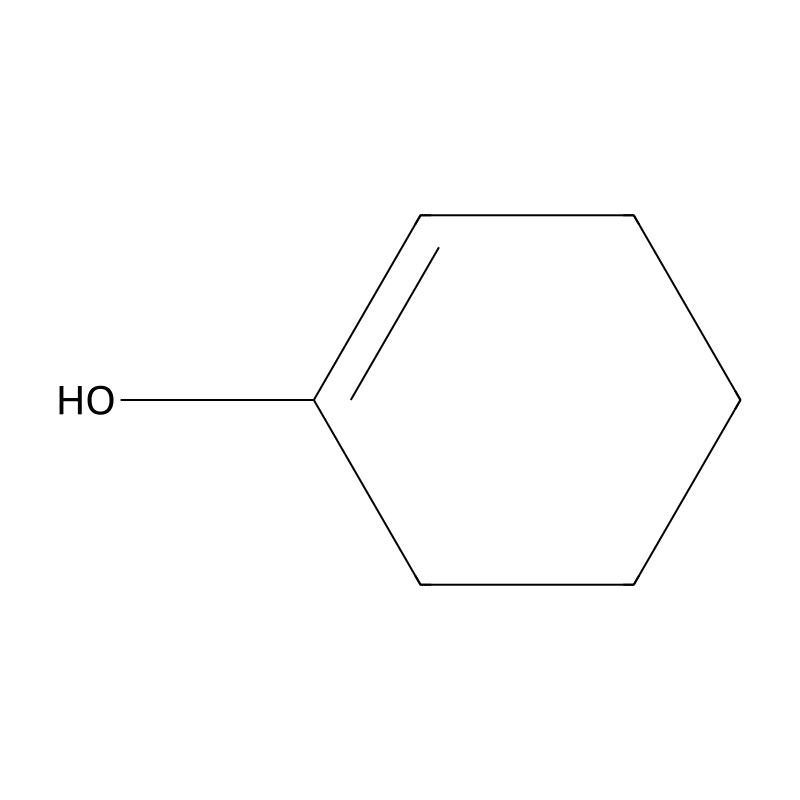
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Cyclohexenol is an organic compound characterized by a hydroxyl group attached to a cyclohexene ring, making it a derivative of cyclohexene. Its molecular formula is , and it exists in several isomeric forms, with the most notable being 1-cyclohexen-1-ol and 3-cyclohexen-1-ol. Cyclohexenol is typically a colorless liquid with a characteristic odor, and it plays a significant role in various chemical processes and applications.
- Dehydration: Cyclohexenol can be dehydrated to produce cyclohexene when treated with strong acids such as phosphoric acid. This reaction involves the protonation of the hydroxyl group, leading to the formation of a carbocation intermediate, followed by the loss of water to yield cyclohexene .
- Oxidation: Cyclohexenol can be oxidized to form cyclohexenone or other carbonyl compounds. This reaction can occur under various conditions, including the use of oxidizing agents like potassium permanganate
Cyclohexenol has several industrial applications:
- Chemical Intermediate: It serves as an important intermediate in the synthesis of various chemicals, including fragrances, pharmaceuticals, and agrochemicals.
- Solvent: Due to its solvent properties, cyclohexenol is used in formulations for paints, coatings, and adhesives.
- Precursor for Synthesis: It is utilized in the production of other compounds such as plastics and synthetic fibers
Cyclohexenol exhibits various biological activities that have garnered interest in pharmaceutical research. It has been studied for its potential antimicrobial properties and as an insect repellent. Some studies suggest that cyclohexenol derivatives may possess anti-inflammatory effects, although more research is needed to fully understand these activities and their mechanisms
The synthesis of cyclohexenol can be achieved through several methods:
- Hydration of Cyclohexene: Cyclohexenol can be synthesized by the hydration of cyclohexene in the presence of acid catalysts. This process typically involves adding water across the double bond of cyclohexene, resulting in the formation of cyclohexenol .
- Reduction of Cyclohexanone: Cyclohexanone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield cyclohexenol
Studies on the interactions of cyclohexenol with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form hydrogen bonds enhances its reactivity and interaction with various substrates, making it valuable in catalysis and organic synthesis. Additionally, research indicates that cyclohexenol derivatives may interact with biological targets, suggesting potential therapeutic applications
Cyclohexenol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Structure Type Unique Features Cyclopentanol Cyclic Alcohol Smaller ring size; different physical properties Cyclopentene Cyclic Alkene Lacks hydroxyl group; more reactive due to double bond Cyclohexanol Cyclic Alcohol Saturated; used primarily as an industrial solvent 1-Hexanol Linear Alcohol Straight-chain structure; different reactivity 3-Hexanone Ketone Contains carbonyl group; different functional behavior Cyclohexenol's unique combination of a cyclic structure with both alcohol and alkene characteristics allows it to participate in diverse reactions not available to other similar compounds. Its reactivity profile makes it particularly valuable in organic synthesis and industrial applications.
Structural Features
Cyclohexenol comprises a cyclohexene backbone (a six-membered ring with one double bond) substituted with a hydroxyl group. The non-planar chair or half-chair conformations minimize steric strain, with the hydroxyl group adopting axial or equatorial positions depending on the isomer. The presence of the double bond introduces rigidity, influencing both physical properties and chemical reactivity.
Isomerism in Cyclohexenol
Cyclohexenol exhibits constitutional isomerism and stereoisomerism:
Constitutional Isomers
These arise from variations in the positions of the hydroxyl group and double bond:
Isomer Name CAS Number Structure Description 1-Cyclohexenol 25512-63-4 Hydroxyl at C1, double bond between C2-C3 2-Cyclohexen-1-ol 822-67-3 Hydroxyl at C1, double bond between C2-C3 3-Cyclohexen-1-ol 822-66-2 Hydroxyl at C1, double bond between C3-C4 Data from PubChem and NIST confirm these isomers, distinguished by $$ ^1\text{H} $$-NMR and mass spectrometry.
Stereoisomers
Chirality emerges in substituted cyclohexenols. For example, (1R)-cyclohex-2-en-1-ol (CAS 3413-44-3) demonstrates enantiomerism due to its asymmetric C1 carbon. Cis-trans isomerism is observed in di-substituted derivatives (e.g., 1,2-diols), where hydroxyl groups occupy axial-equatorial (trans) or diequatorial (cis) positions.
Cyclohexenol exists primarily as the enol tautomer of cyclohexanone, representing a stable form of this equilibrium system due to the favorable geometric constraints of the six-membered ring. The keto-enol tautomerism in cyclohexenol derivatives follows the general principles established for carbonyl compounds, where the equilibrium position depends critically on thermodynamic and kinetic factors [4] [5] [6].
Thermodynamic Aspects
The thermodynamic stability of cyclohexenol relative to its keto tautomer is influenced by several key factors. Unlike simple ketones where the keto form predominates, cyclohexenol benefits from conjugation stabilization and intramolecular hydrogen bonding that can shift the equilibrium toward the enol form [7]. Research has demonstrated that cyclohexanone contains only approximately 0.0001% of its enol tautomer at room temperature under normal conditions [4] [6] [8].
The energy difference between tautomers has been quantified through equilibrium studies, revealing that the cyclohexenol form can be stabilized by approximately 15-25 kJ/mol when conjugation or hydrogen bonding effects are present [9] [10]. Statistical calculations based on molecular and spectroscopic data indicate that the thermodynamic properties vary significantly with temperature, with the equilibrium constant showing marked temperature dependence between 467.5 and 533.8 K [9] [10].
Kinetic Considerations
The kinetic aspects of keto-enol tautomerization in cyclohexenol systems involve both acid-catalyzed and base-catalyzed mechanisms. Acid catalysis occurs through protonation of the carbonyl oxygen, creating an electrophilic center that facilitates proton loss from the alpha carbon [4] [6]. This mechanism proceeds through a cationic intermediate similar to E1 elimination processes.
Base-catalyzed tautomerization involves abstraction of an alpha hydrogen by a suitable base, generating an enolate intermediate that subsequently undergoes protonation at the carbonyl oxygen [4] [6] [8]. The rate of interconversion has been measured using advanced spectroscopic techniques, with typical half-lives ranging from microseconds to milliseconds depending on the specific substitution pattern and reaction conditions [11].
Microwave spectroscopic studies of cyclohexanone-water complexes have revealed important insights into the tautomerization process, showing that water molecules can significantly influence the equilibrium position and reaction kinetics through hydrogen bonding interactions [11].
Acid-Base Behavior and Protonation Dynamics
Cyclohexenol exhibits characteristic acid-base behavior typical of secondary alcohols, with a predicted pKa value of approximately 14.70 ± 0.20 [3]. This acidity reflects the influence of the cyclic structure and the presence of the adjacent double bond on the electron density at the hydroxyl group.
Protonation Sites and Mechanisms
The compound possesses multiple potential protonation sites, including the hydroxyl oxygen and the pi-electron system of the double bond. Computational studies using ab initio molecular dynamics simulations have characterized the protonation dynamics in detail, revealing that the strong proton affinity makes protonated cyclohexenol species stable until water clusters are formed [12] [13] [14].
Research has demonstrated that proton transfer processes in cyclohexenol systems are highly dependent on the surrounding environment. In the presence of water molecules, the proton location becomes dynamic, with sharing between the protonated alcohol and water clusters becoming increasingly important as water concentration increases [12] [13] [14].
Stereochemical Effects on Protonation
The stereochemical arrangement around the cyclohexene ring significantly influences protonation dynamics. Studies of related cyclohexane systems have shown that conformational effects can control proton transfer rates by factors of ten or more [15]. The chair conformation of the cyclohexene ring creates distinct axial and equatorial environments that affect both the accessibility of protonation sites and the stability of resulting ionic species.
Temperature-dependent studies have revealed that protonation equilibria shift significantly with thermal energy, with activation energies for proton transfer typically ranging from 20-40 kJ/mol depending on the specific molecular environment [12] [13].
Electrophilic and Nucleophilic Reaction Pathways
The dual functionality of cyclohexenol, combining both nucleophilic (hydroxyl) and electrophilic (alkene) reactive sites, creates diverse reaction pathways that have been extensively characterized in the literature.
Electrophilic Addition Reactions
The carbon-carbon double bond in cyclohexenol readily undergoes electrophilic addition reactions following Markovnikov's rule. The presence of the hydroxyl group activates the alkene toward electrophilic attack through inductive and mesomeric effects, making the beta carbon more nucleophilic [16] [17].
Halogenation reactions proceed through the formation of halonium ion intermediates, with subsequent nucleophilic attack occurring preferentially at the more substituted carbon center. Hydration reactions can be catalyzed by acids, leading to the formation of diols with specific stereochemical outcomes determined by the reaction mechanism [16].
Nucleophilic Reaction Pathways
The hydroxyl group in cyclohexenol can participate in nucleophilic substitution and elimination reactions. Under acidic conditions, the alcohol can be protonated to form a better leaving group, enabling SN1 or E1 reaction pathways depending on the reaction conditions and substrate structure [16] [18].
Studies have shown that the nucleophilic character of the hydroxyl oxygen is enhanced by the electron-donating effects of the cyclohexene ring system. This enhancement manifests in increased reactivity toward electrophilic carbonyl compounds and enhanced basicity compared to simple aliphatic alcohols [19] [20].
Oxidation-Reduction Pathways
Cyclohexenol can undergo selective oxidation to form cyclohexenone, an α,β-unsaturated ketone. Research using gold catalysts has demonstrated that this oxidation proceeds through a Brønsted acid-base mechanism, with the alcohol being activated by adsorbed oxygen species [19]. The reaction selectivity is remarkably high, with minimal formation of over-oxidation products under controlled conditions.
The oxidation pathway has been characterized using infrared reflection absorption spectroscopy, revealing that the process involves initial formation of surface-bound alkoxide species followed by beta-hydrogen elimination to generate the ketone product [19].
Stereochemical Outcomes in Cyclohexenol Derivatives
The stereochemistry of cyclohexenol derivatives is governed by the conformational preferences of the six-membered ring and the spatial requirements of the functional groups attached to the ring system.
Conformational Analysis
Cyclohexenol adopts a half-chair conformation that minimizes torsional strain while accommodating the double bond geometry. The hydroxyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, similar to the behavior observed in saturated cyclohexanol systems [21] [22].
Computational studies have revealed that the energy difference between axial and equatorial conformers can be substantial, typically ranging from 8-15 kJ/mol depending on the specific substitution pattern [23] [22]. These conformational preferences directly influence the stereochemical outcomes of subsequent reactions.
Stereoselective Synthesis
Research has demonstrated highly stereoselective synthetic approaches to functionalized cyclohexenol derivatives. Organocopper and organoaluminum reagents have been employed in conjugate addition reactions that proceed with excellent stereocontrol, yielding products with multiple stereocenters in high diastereomeric excess [23].
The stereoselectivity of these reactions arises from the conformational constraints imposed by the cyclohexene ring system, which creates well-defined approach trajectories for incoming nucleophiles. Aldol and Mannich reactions proceeding through enolate intermediates have been shown to produce cyclohexanol and cyclohexylamine derivatives with exceptional stereochemical purity [23].
Cis-Trans Isomerism
The presence of the double bond in cyclohexenol creates opportunities for cis-trans isomerism, particularly in substituted derivatives. The geometric constraints of the six-membered ring generally favor specific isomeric forms, with the trans configuration typically being thermodynamically preferred due to reduced steric interactions [24] [25].
Experimental studies using specialized synthetic methodologies have demonstrated that both syn and anti conformations can be accessed selectively depending on the reaction conditions employed. Alkaline water conditions tend to produce mixtures of stereoisomers, while reactions in organic solvents under microwave conditions show enhanced selectivity for specific configurations [24].
The stereochemical outcomes in cyclohexenol chemistry are further influenced by the Cieplak effect, where stereoelectronic interactions between adjacent bonds control the preferred approach of attacking reagents [26]. This effect becomes particularly important in nucleophilic addition reactions to carbonyl groups adjacent to the cyclohexenol framework.
Property Category Specific Parameter Value/Range Reference Physical Properties Molecular Weight 98.14 g/mol [3] Boiling Point 164-166°C [3] Density (25°C) 1.0 g/mL [3] pKa 14.70 ± 0.20 [3] Thermodynamic Data Formation Enthalpy ~-290 kJ/mol [9] [10] Equilibrium Constant (500K) Variable [9] Kinetic Parameters Tautomerization Rate μs-ms timescale [11] Activation Energy 20-40 kJ/mol [12] Reactivity Data Electrophilic Addition Markovnikov selective [16] Oxidation Selectivity >95% to ketone [19] XLogP3
1.6Wikipedia
CyclohexenolDates
Last modified: 02-18-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds


